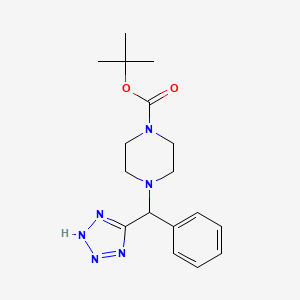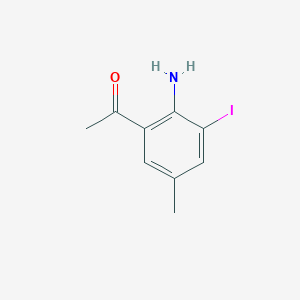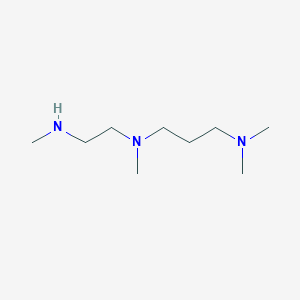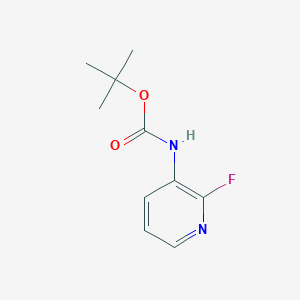![molecular formula C11H15N3O7 B12842615 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is a member of the class of uridines where the hydrogen at position 5 of the pyrimidine ring is substituted by a 2-amino-2-oxoethyl group . This modification plays a crucial role in the accurate and efficient translation of the genetic code into proteins .
Méthodes De Préparation
The synthesis of 5-Carbamoylmethyluridine can be achieved through various routes. One common method involves the modification of uridine at the wobble position of tRNA. In eukaryotes, this modification is facilitated by specific enzymes such as Trm9 and ALKBH8 . Industrial production methods typically involve the use of 5-hydroxyuridine and (triphenylphosphoranylidene)acetamide as starting materials .
Analyse Des Réactions Chimiques
5-Carbamoylmethyluridine undergoes several types of chemical reactions, including substitution and methylation. Common reagents used in these reactions include methylating agents and various enzymes. For instance, the Trm9 and Trm112 proteins are required for the methyl esterification of modified uridine nucleosides . The major products formed from these reactions include 5-methoxycarbonylmethyluridine and 5-methoxycarbonylmethyl-2-thiouridine .
Applications De Recherche Scientifique
5-Carbamoylmethyluridine has several scientific research applications. In chemistry, it is used to study the modification of nucleosides and their impact on genetic translation. In biology, it is crucial for understanding the role of tRNA modifications in protein synthesis Additionally, it is used in industrial processes involving the synthesis of modified nucleosides .
Mécanisme D'action
The mechanism of action of 5-Carbamoylmethyluridine involves its incorporation into tRNA, where it plays a role in the accurate decoding of mRNA during protein synthesis. The modification at the wobble position of tRNA enhances the stability and efficiency of codon-anticodon interactions . The molecular targets involved include the enzymes Trm9 and ALKBH8, which facilitate the modification process .
Comparaison Avec Des Composés Similaires
5-Carbamoylmethyluridine can be compared with other similar compounds such as 5-methoxycarbonylmethyluridine, 5-carbamoylmethyl-2’-O-methyluridine, and 5-methoxycarbonylmethyl-2-thiouridine . These compounds share similar structures but differ in their specific modifications and functional roles. For instance, 5-methoxycarbonylmethyluridine has a methoxycarbonyl group instead of a carbamoylmethyl group, which affects its chemical properties and biological functions .
Propriétés
Formule moléculaire |
C11H15N3O7 |
|---|---|
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O7/c1-20-3-5-6(15)7(16)10(21-5)14-2-4(8(12)17)9(18)13-11(14)19/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,19)/t5-,6-,7-,10-/m1/s1 |
Clé InChI |
KSEIVIRALMLQNU-DAGMQNCNSA-N |
SMILES isomérique |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
SMILES canonique |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


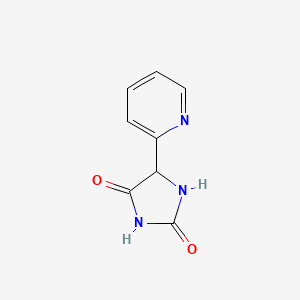
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

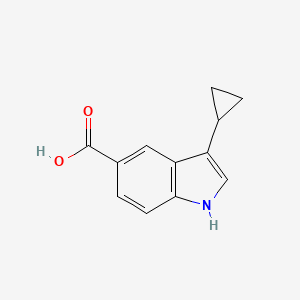
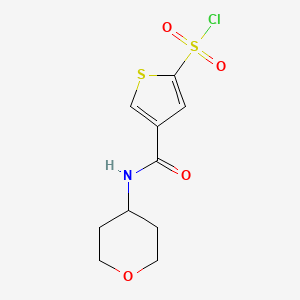
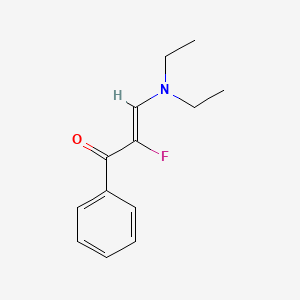

![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
